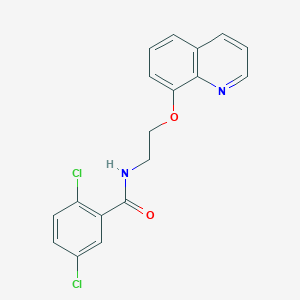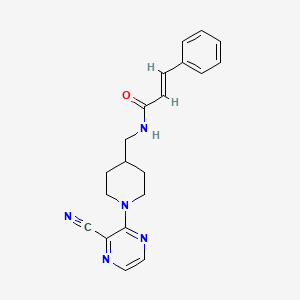
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)cinnamamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)cinnamamide, also known as CPPC, is a novel compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. CPPC belongs to the class of piperidine derivatives and has been synthesized using various methods.
Scientific Research Applications
Structural Determination and Molecular Analysis
The crystal structure determination of cinnamoyl piperidide derivatives, including compounds similar to N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)cinnamamide, has been crucial in understanding their molecular geometry and potential applications in medicinal chemistry. For instance, the structural analysis of 3,4-methylenedioxy-cinnamoyl piperidide has provided insights into the orthogonal system and the significance of structural determinations of cinnamamides in clinical applications such as antiepileptic remedies (Lin & Shen, 1982).
Neuroinflammation and PET Imaging
Research on PET imaging targeting macrophage colony-stimulating factor 1 receptor (CSF1R) with radiotracers like [11C]CPPC, which shares structural similarities with this compound, underscores the compound's potential for noninvasive imaging of neuroinflammation. This application is significant for studying the immune environment of central nervous system malignancies and monitoring neuroinflammatory effects of immunotherapies (Horti et al., 2019).
Antitubercular Activity
The design and synthesis of N-[4-(piperazin-1-yl)phenyl]cinnamamide derivatives, closely related to this compound, have shown promising antitubercular activity against Mycobacterium tuberculosis. This highlights the potential of such compounds in developing new antitubercular agents (Patel & Telvekar, 2014).
Anticonvulsive and Antinociceptive Properties
Cinnamoylpiperazine derivatives have been synthesized and evaluated as potential antinociceptive and anticonvulsive agents. Studies on compounds with structural features similar to this compound have demonstrated significant activities in various models of pain and seizures, suggesting their utility in treating neuropathic pain and epilepsy (Prasanthi et al., 2018).
Drug Development from Folk Medicine
Research into the modification of piperine to N-(3,4-methylenedioxy-cinnamoyl)-piperidine, a clinical antiepileptic drug, based on traditional Chinese medicine practices, illustrates the drug development potential of cinnamamide derivatives. These studies offer insights into the anticonvulsant activity improvements and receptor binding modes, which could inform the development of new therapeutic agents (Li & Wang, 1995).
properties
IUPAC Name |
(E)-N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c21-14-18-20(23-11-10-22-18)25-12-8-17(9-13-25)15-24-19(26)7-6-16-4-2-1-3-5-16/h1-7,10-11,17H,8-9,12-13,15H2,(H,24,26)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLUROEMPTXXTSI-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=CC=CC=C2)C3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=CC=CC=C2)C3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(3,5-Dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-(2-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B2519816.png)

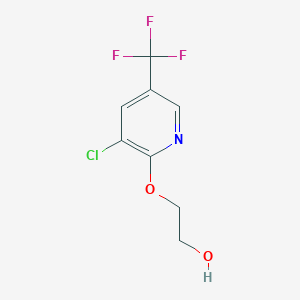
![N-(3-(dimethylamino)propyl)-3-fluoro-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2519822.png)
![1-Methyl-5-[(4-methylphenyl)methyl]-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2519823.png)
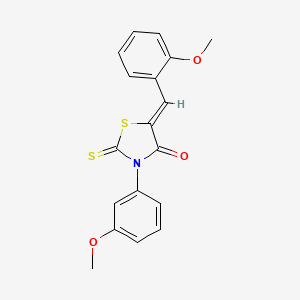
![2-(3-Methylphenoxy)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide](/img/structure/B2519827.png)
![5-((2-(1,3-dioxan-2-yl)ethyl)thio)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2519828.png)
![N-(4-methoxyphenyl)-7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-imine](/img/structure/B2519829.png)
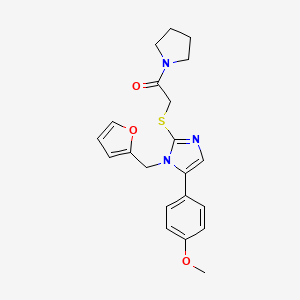
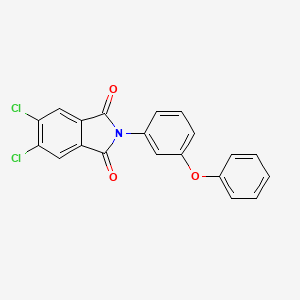
![(E)-1-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2519835.png)

